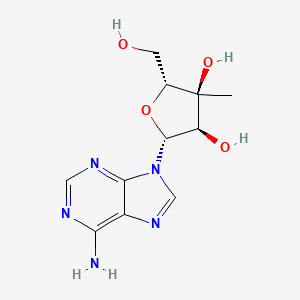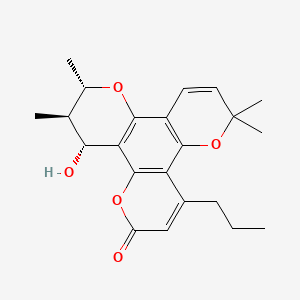
4-amino-2,5-dichloro-n,n-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10Cl2N2O2S and a molecular weight of 269.148 g/mol . This compound is characterized by its achiral nature and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with N,N-dimethylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene ring .
Scientific Research Applications
4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-Amino-2,5-dichlorobenzenesulfonamide: Lacks the N,N-dimethyl groups.
2,5-Dichloroaniline: Lacks the sulfonamide group.
N,N-Dimethylbenzenesulfonamide: Lacks the amino and dichloro groups.
Uniqueness: 4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the amino and N,N-dimethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
26175-68-8 |
|---|---|
Molecular Formula |
C8H10Cl2N2O2S |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4H,11H2,1-2H3 |
InChI Key |
RVDTXDMZBHZDCD-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
| 26175-68-8 | |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2,4-dimethyl-[1,8]naphthyridine](/img/structure/B1607146.png)






![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)





